InhA-IN-6

Tuberculosis InhA inhibitor Enzyme assay

InhA-IN-6 is a direct, nanomolar (IC50 90 nM) inhibitor of M. tuberculosis InhA. Unlike the prodrug isoniazid, its activity is KatG-independent, making it essential for studying drug-resistant TB. This high-purity diaryl ether compound is ideal for validating target engagement in resistant strains and as a robust control in biochemical and HTS assays. Choose InhA-IN-6 for reliable, resistance-proof InhA inhibition.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
Cat. No. B12365325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInhA-IN-6
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])O
InChIInChI=1S/C18H21NO4/c1-2-3-4-5-8-14-11-12-18(16(20)13-14)23-17-10-7-6-9-15(17)19(21)22/h6-7,9-13,20H,2-5,8H2,1H3
InChIKeyASCHWJRXPZBPHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

InhA-IN-6: A Potent Direct Inhibitor of the M. tuberculosis Enoyl Reductase (InhA) for Anti-Tuberculosis Research


InhA-IN-6 (also referenced as compound 8) is a synthetic small molecule belonging to the diaryl ether class of compounds [1]. It functions as a direct inhibitor of the enoyl-acyl carrier protein (ACP) reductase InhA from Mycobacterium tuberculosis, a clinically validated target for tuberculosis (TB) treatment [2]. Unlike prodrugs such as isoniazid that require activation by the bacterial catalase-peroxidase KatG, direct InhA inhibitors like InhA-IN-6 offer a potential advantage by circumventing a common mechanism of drug resistance [2]. It is primarily intended for research use in antibacterial and antitubercular studies [1].

Why InhA-IN-6 Cannot Be Simply Substituted with Other InhA Inhibitors: A Question of Potency and Mechanism


InhA inhibitors are not functionally interchangeable due to significant variations in potency, mechanism of action, and potential for circumventing drug resistance. For instance, the clinical standard isoniazid is a prodrug whose efficacy is compromised by KatG mutations in resistant strains, a limitation not shared by direct inhibitors like InhA-IN-6 [1]. Furthermore, the inhibitory potency (IC50) among direct inhibitors spans more than two orders of magnitude, from low nanomolar to high micromolar ranges [2]. This vast difference in target affinity has critical implications for downstream applications, such as determining effective concentrations in cellular assays or animal models. Selecting a specific compound like InhA-IN-6 is therefore a decision based on its precise potency profile relative to other research tools within the same target class.

Quantitative Differentiation of InhA-IN-6: Potency and Mechanism Compared to Key Alternatives


Superior InhA Inhibitory Potency of InhA-IN-6 Compared to a Structurally Distinct Inhibitor

InhA-IN-6 demonstrates a high degree of in vitro potency against the InhA enzyme, with an IC50 value of 90 nM [1]. This activity is significantly greater than that of 'Mycobacterium Tuberculosis-IN-6' (compound b1), a structurally distinct InhA inhibitor, which has a reported IC50 of 7.74 μM . This represents an 86-fold difference in potency in favor of InhA-IN-6 under comparable assay conditions.

Tuberculosis InhA inhibitor Enzyme assay

Potency Advantage of InhA-IN-6 Relative to the Archetypal Direct Inhibitor Triclosan

When compared to triclosan, a well-known and widely studied direct inhibitor of InhA, InhA-IN-6 exhibits superior potency. The IC50 of InhA-IN-6 is 90 nM [1], whereas triclosan's reported IC50 against M. tuberculosis InhA is 1100 nM (1.1 µM) [2]. This indicates that InhA-IN-6 is approximately 12-fold more potent in inhibiting the enzyme in vitro.

Tuberculosis InhA inhibitor Triclosan

Mechanistic Distinction: Direct InhA Inhibition by InhA-IN-6 Versus Prodrug Activation of Isoniazid

A key differentiator for InhA-IN-6 is its mechanism of action as a direct InhA inhibitor, bypassing the need for activation by the mycobacterial KatG enzyme [1]. In contrast, the first-line TB drug isoniazid is a prodrug that must be activated by KatG to form an adduct with NAD+, which then inhibits InhA [1]. While isoniazid can show high potency (e.g., IC50 of 54 nM) [2], its efficacy is severely compromised in clinical isolates with KatG mutations, a common mechanism of resistance. As a direct inhibitor, InhA-IN-6 is not susceptible to this resistance pathway.

Drug Resistance Tuberculosis Mechanism of Action

Recommended Research Applications for InhA-IN-6 Based on Its Differentiated Profile


In Vitro Mechanistic Studies on Isoniazid-Resistant M. tuberculosis

Given its direct inhibition mechanism, InhA-IN-6 is ideally suited as a research tool to validate the role of InhA in isoniazid-resistant strains of M. tuberculosis [1]. Because its activity does not rely on KatG activation, it can be used to demonstrate target engagement and downstream effects on mycolic acid biosynthesis in genetic backgrounds where isoniazid is inactive [1]. This makes it a valuable reagent for dissecting resistance pathways.

Biochemical Assay Development and High-Throughput Screening

The 90 nM IC50 of InhA-IN-6 against the purified InhA enzyme [2] positions it as a robust positive control for developing and validating biochemical assays, including those for high-throughput screening. Its sub-100 nM potency provides a clear and reliable signal for inhibition, making it an excellent reference standard for calibrating assays intended to identify novel InhA inhibitors.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

As a characterized member of the diaryl ether class, InhA-IN-6 serves as a potent benchmark for SAR studies aimed at optimizing InhA inhibitors [2]. Its structure and activity profile can be used as a reference point when evaluating new analogs, allowing researchers to quantify improvements or trade-offs in potency, solubility, and other drug-like properties relative to this nanomolar-potency starting point [3].

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